Hydrogen-Bonding Capacity: Increased Donor/Acceptor Sites Versus Simple Alkyl Ureas
(2-Amino-2-methyl-propyl)-urea possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors, as calculated from its molecular structure . This provides a higher hydrogen-bonding capacity compared to simpler substituted ureas such as 1,1-dimethylurea (which has 2 H-bond donors and 2 H-bond acceptors). The increased H-bonding potential enables more extensive intermolecular interactions, a key factor in target binding and crystal engineering.
| Evidence Dimension | Hydrogen bond donor and acceptor count |
|---|---|
| Target Compound Data | 3 H-bond donors; 4 H-bond acceptors |
| Comparator Or Baseline | 1,1-Dimethylurea: 2 H-bond donors; 2 H-bond acceptors |
| Quantified Difference | 50% increase in H-bond donors; 100% increase in H-bond acceptors |
| Conditions | Calculated molecular properties |
Why This Matters
Higher H-bonding capacity enables stronger and more specific interactions with biological targets or co-crystal formers, directly impacting binding affinity and solid-state properties.
